1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-phenoxyanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c22-17-8-6-16(7-9-17)21(24)14-15-23-18-10-12-20(13-11-18)25-19-4-2-1-3-5-19/h1-13,23H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLINXMNRZMTRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-11-5 | |
| Record name | 1-(4-BROMOPHENYL)-3-(4-PHENOXYANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-phenoxyaniline.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 4-phenoxyaniline in the presence of a base such as sodium hydroxide to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone would depend on its specific application. For instance, if used as a pharmacological agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents on the aromatic rings and the propanone chain. These modifications impact molecular weight, polarity, and intermolecular interactions:
Key Observations :
Hydrogen Bonding and Crystal Packing
β-Amino ketones often exhibit directional hydrogen bonding, influencing their solid-state properties:
- Target Compound: Expected to form N–H···O=C hydrogen bonds similar to 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one, which creates centrosymmetric dimers (R₂²(12) motifs) .
- Chlorophenyl Analogs: Monoclinic crystal systems (space group P2₁/n) with intermolecular N–H···O bonds (bond length ~2.02 Å) stabilize the lattice .
- Nitro Derivatives : The nitro group may disrupt hydrogen bonding, leading to less predictable packing patterns .
Comparison of Yields :
- The target compound’s analog, 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one, was synthesized in 71.8% yield .
- Piperazino-substituted analogs (e.g., 1-(4-bromophenyl)-3-[4-(3-chlorophenyl)piperazino]-1-propanone) show lower yields (~60–70%) due to steric hindrance .
Biological Activity
1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenyl group and a phenoxyanilino moiety, contributing to its diverse interactions with biological targets. Its molecular formula is CHBrNO, and it exhibits properties typical of chalcone derivatives, which are known for their wide range of biological activities.
This compound is believed to exert its biological effects through several mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Properties : Studies indicate that it can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Effects : Preliminary research suggests that this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Biological Activity Data
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of this compound, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. Notably, at concentrations above 10 µM, significant cell death was observed compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The compound exhibited MIC values of 32 µg/mL against S. aureus, indicating promising potential as a therapeutic agent for bacterial infections.
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone, and how can reaction progress be monitored?
A common method involves nucleophilic addition of 4-phenoxyaniline to a ketone precursor (e.g., 1-(4-bromophenyl)propenone) in the presence of a catalyst like Ag₃PW₁₂O₄₀. Reaction progress is monitored using thin-layer chromatography (TLC) to track the consumption of starting materials. Ethanol or toluene is often used as the solvent, and purification involves extraction with ether and recrystallization from CHCl₃/CH₃OH .
Q. Which purification techniques are effective for isolating this compound?
Post-synthesis, centrifugation is used to remove heterogeneous catalysts. Liquid-liquid extraction with water and ether separates organic products from aqueous layers. Final purification employs column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) or recrystallization from mixed solvents (e.g., CHCl₃/CH₃OH) to obtain high-purity crystals .
Q. How is the molecular structure of this compound typically characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is used to solve crystal structures, with hydrogen atoms positioned geometrically or via difference Fourier maps. Bond angles and torsional parameters are analyzed to confirm stereochemistry .
Advanced Research Questions
Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?
Graph-set analysis (Bernstein notation) is applied to categorize hydrogen-bonding patterns (e.g., R₂²(12) rings in centrosymmetric dimers). Intermolecular interactions (N–H⋯O) are quantified using crystallographic software like Mercury or OLEX2, with bond distances and angles compared to literature values .
Q. What is the impact of substituents (e.g., bromo, phenoxy) on the compound’s reactivity and crystallinity?
Electron-withdrawing groups like bromo enhance electrophilicity at the ketone moiety, influencing nucleophilic addition kinetics. Bulky substituents (e.g., phenoxy) can sterically hinder crystallization, leading to polymorphic variations. Comparative studies with analogs (e.g., 3-(4-chlorophenyl) derivatives) reveal trends in melting points and solubility .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Discrepancies in NMR shifts or unit-cell parameters require cross-validation:
- Spectroscopy: Compare experimental IR/NMR data with DFT-calculated spectra.
- Crystallography: Use structure validation tools (e.g., PLATON’s ADDSYM) to check for missed symmetry or incorrect space group assignments .
Q. What mechanistic role do catalysts like Ag₃PW₁₂O₄₀ play in the synthesis?
Ag₃PW₁₂O₄₀ acts as a Lewis acid, polarizing the carbonyl group to facilitate nucleophilic attack by 4-phenoxyaniline. Kinetic studies (e.g., varying catalyst loading) can optimize yield. Alternative catalysts (e.g., Brønsted acids) may be explored to compare reaction rates and byproduct profiles .
Q. How does this compound compare structurally to related β-amino ketones?
Comparative crystallographic studies with analogs (e.g., 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one) reveal differences in bond angles (e.g., tetrahedral distortion at the asymmetric carbon) and packing motifs. Such comparisons inform structure-property relationships for drug design or material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
